Ethopropazine hydrochloride (CAS 1094-08-2) is a highly characterized phenothiazine derivative and anticholinergic agent, predominantly utilized in modern biochemical research as a highly selective inhibitor of butyrylcholinesterase (BChE). Unlike broad-spectrum phenothiazines, its specific structural conformation confers targeted pharmacological utility in muscarinic receptor binding and selective enzyme modulation . For procurement professionals and laboratory managers, the hydrochloride salt form is the industry standard due to its optimized aqueous solubility and stability, making it an essential reference material for neurochemical assays, electrochemical sensor development, and high-throughput screening of cholinesterase inhibitors[1].
Substituting ethopropazine hydrochloride with generic phenothiazines (e.g., promethazine) or broad-spectrum cholinesterase inhibitors (e.g., physostigmine) fundamentally compromises assay integrity. Dual inhibitors suppress both acetylcholinesterase (AChE) and BChE, failing to isolate specific enzymatic pathways in complex biological matrices [1]. Ethopropazine’s established value lies in its ability to selectively knock out BChE activity without affecting AChE, a mandatory requirement for precise neurochemical profiling . Furthermore, attempting to procure the free base form instead of the hydrochloride salt introduces severe processability issues; the free base is practically insoluble in water, whereas the hydrochloride salt readily dissolves in aqueous buffers, eliminating the need for high-concentration organic co-solvents that can precipitate proteins or skew enzyme kinetics .
In high-throughput screening assays, ethopropazine hydrochloride demonstrates targeted inhibition of BChE, distinguishing it from dual-action inhibitors. Quantitative analysis shows ethopropazine inhibits BChE with an IC50 of 1.70 µM [1], while maintaining selectivity over AChE even at concentrations up to 500 µM . In contrast, the baseline dual inhibitor physostigmine inhibits BChE at 34.4 nM but also heavily suppresses AChE, rendering it unsuitable for selective pathway isolation [1].
| Evidence Dimension | Enzyme Inhibition Selectivity (IC50) |
| Target Compound Data | Ethopropazine HCl (IC50 = 1.70 µM for BChE; selective over AChE up to 500 µM) |
| Comparator Or Baseline | Physostigmine (Dual inhibitor; IC50 = 34.4 nM for BChE, but lacks AChE selectivity) |
| Quantified Difference | Ethopropazine provides a >290-fold functional separation window for BChE over AChE compared to dual inhibitors. |
| Conditions | Enzyme-based qHTS colorimetric assay. |
Enables researchers to selectively mask BChE background activity when quantifying AChE in complex biological samples.
The procurement of the hydrochloride salt is critical for aqueous workflow integration. Ethopropazine hydrochloride achieves an aqueous solubility of 2.5 mg/mL at 20 °C and up to 50 mg/mL at 40 °C . In contrast, the ethopropazine free base is practically insoluble in cold water, necessitating aggressive organic solvents for dissolution. The pH of a 5% aqueous solution of the hydrochloride salt is maintained at approximately 5.8, which is highly compatible with physiological buffer adjustments .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Ethopropazine Hydrochloride (2.5 mg/mL at 20 °C; 50 mg/mL at 40 °C) |
| Comparator Or Baseline | Ethopropazine Free Base (Practically insoluble in water) |
| Quantified Difference | >50-fold increase in aqueous solubility at physiological temperatures. |
| Conditions | Aqueous dissolution at 20 °C and 40 °C. |
Ensures rapid and complete dissolution in aqueous assay buffers without requiring high concentrations of organic solvents that could denature target enzymes.
Ethopropazine exhibits a distinct electrochemical signature compared to other phenothiazines, making it a valuable standard for sensor calibration. On a decanethiol self-assembled monolayer (DEC) modified gold electrode, ethopropazine undergoes oxidation via two distinct 1-electron steps, yielding two anodic peaks at 0.49 V and 0.58 V (vs SCE) [1]. In contrast, the comparator prochlorperazine undergoes a single 2-electron oxidation step, producing only one anodic peak at 0.60 V[1].
| Evidence Dimension | Anodic Peak Potential (Oxidation Mechanism) |
| Target Compound Data | Ethopropazine (Two peaks: 0.49 V and 0.58 V via two 1e- steps) |
| Comparator Or Baseline | Prochlorperazine (Single peak: 0.60 V via one 2e- step) |
| Quantified Difference | 110 mV separation between the first oxidation peak of ethopropazine and the single peak of prochlorperazine. |
| Conditions | DEC/Au modified electrode in pH 10 sodium carbonate buffer. |
Provides a multi-peak voltammetric signature essential for multiplexed electrochemical sensor calibration and selective detection in complex matrices.
Directly leveraging its high selectivity over AChE up to 500 µM, ethopropazine hydrochloride is the standard reagent procured to suppress background butyrylcholinesterase activity in whole blood, plasma, or tissue homogenates. This ensures that subsequent colorimetric or fluorometric measurements accurately reflect only AChE activity [1].
Due to its distinct two-step, 1-electron oxidation mechanism (producing peaks at 0.49 V and 0.58 V), this compound is utilized as a precision reference standard for calibrating self-assembled monolayer (SAM) modified gold electrodes and other advanced voltammetric sensors designed to detect phenothiazine derivatives [2].
Ethopropazine's high aqueous solubility and specific binding affinities (Kis = 3.1 and 7.2 nM for forebrain and hindbrain preparations, respectively) make it an ideal soluble probe for in vitro models studying M1 and M2 muscarinic acetylcholine receptor enrichment .
Irritant